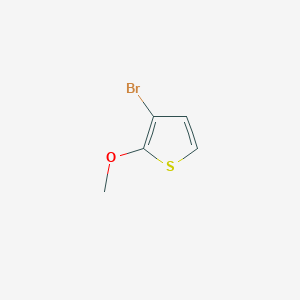

3-Bromo-2-methoxythiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methoxythiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrOS/c1-7-5-4(6)2-3-8-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFXCQFBPVZYIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57681-56-8 | |

| Record name | 3-bromo-2-methoxythiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-methoxythiophene: Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

3-Bromo-2-methoxythiophene is a substituted five-membered, sulfur-containing heterocyclic compound that has garnered significant attention as a versatile building block in organic synthesis. Its unique substitution pattern, featuring an electron-donating methoxy group and a synthetically adaptable bromine atom, makes it a valuable precursor for a wide range of more complex molecules. The thiophene ring itself is a "privileged pharmacophore," a core structure frequently found in approved therapeutic agents, highlighting the importance of its derivatives in medicinal chemistry.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis. This compound is a compound whose physical and chemical characteristics dictate its handling, reaction conditions, and purification methods.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 57681-56-8 | [3] |

| Molecular Formula | C₅H₅BrOS | [3] |

| Molecular Weight | 193.06 g/mol | [3] |

| Appearance | Colorless to light yellow/brown liquid | |

| Odor | Stench | |

| Density | ~1.68 - 1.74 g/mL at 25 °C | |

| Boiling Point | ~149 - 158 °C | [4] |

| Solubility | Immiscible in water | [4] |

Molecular Structure and Spectroscopic Profile

The arrangement of atoms and electrons within this compound governs its reactivity. The methoxy group at the C2 position is a strong electron-donating group, which influences the electron density of the thiophene ring and directs the regioselectivity of certain reactions. The bromine atom at the C3 position serves as an excellent handle for a variety of transformations, most notably metal-catalyzed cross-coupling reactions.

Spectroscopic Elucidation: Structural confirmation of this compound relies on standard spectroscopic techniques. While specific spectra are dependent on instrumentation and conditions, typical data includes:

-

¹H NMR: The proton nuclear magnetic resonance spectrum would be expected to show distinct signals for the two aromatic protons on the thiophene ring and a singlet for the methoxy group protons. The coupling constants between the ring protons would confirm their relative positions.

-

¹³C NMR: The carbon NMR spectrum will display five unique signals corresponding to the five carbon atoms in the molecule. The chemical shifts are influenced by the attached substituents (Br, OCH₃, S).

-

Mass Spectrometry (MS): The mass spectrum provides the molecular weight of the compound. A key diagnostic feature is the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C=C, and C-O bonds, confirming the presence of the aromatic ring and the methoxy group.

Synthesis and Reactivity

The utility of this compound stems from its accessible synthesis and predictable reactivity, allowing for the strategic construction of complex molecular architectures.

Synthesis Routes

While various synthetic methods exist, a common approach involves the modification of a pre-existing thiophene core. For instance, synthesis can be achieved from a suitable precursor like 3-bromothiophene, which can be prepared via a multi-step process from thiophene itself.[5][6] The synthesis of 3-methoxythiophene from 3-bromothiophene has been reported using a copper(I)-catalyzed reaction with sodium methoxide.[7] Subsequent bromination would then need to be controlled to achieve the desired this compound isomer.

Key Reaction Pathways

The true value of this compound lies in its reactivity. The C-Br bond is the primary site for transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Palladium-Catalyzed Cross-Coupling Reactions: This is arguably the most important class of reactions for this substrate. The bromine atom allows it to participate readily in reactions like the Suzuki-Miyaura (with boronic acids/esters), Stille (with organostannanes), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings.[8][9] These reactions are foundational in modern organic synthesis for creating biaryl compounds and other complex conjugated systems.[10] The electron-rich nature of the 2-methoxythiophene ring can influence the kinetics of the oxidative addition step in the catalytic cycle.[11]

-

Metal-Halogen Exchange: Treatment with strong organometallic bases, such as n-butyllithium, at low temperatures can induce a metal-halogen exchange. This process replaces the bromine atom with lithium, generating a potent nucleophilic organolithium species. This intermediate can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to install new functional groups at the 3-position.

-

Nucleophilic Aromatic Substitution (SNAAr): While less common for electron-rich systems, under specific conditions (e.g., with strong nucleophiles and/or copper catalysis), the bromine atom can be displaced.

The diagram below illustrates the central role of this compound as a synthetic intermediate.

Caption: Key synthetic pathways of this compound.

Applications in Research and Development

The derivatives of this compound are integral to several cutting-edge areas of science.

-

Pharmaceuticals and Medicinal Chemistry: Thiophene derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[12][13] The ability to use this compound to construct complex, highly functionalized molecules makes it a key intermediate in drug discovery programs aimed at developing new therapeutic agents.[1][14]

-

Organic Electronics and Materials Science: The thiophene unit is a fundamental component of many conjugated polymers and small molecules used in organic electronics.[15] These materials are employed in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).[16] The methoxy group can help tune the electronic properties (e.g., HOMO/LUMO levels) and solubility of the resulting polymers, while the bromo-position provides the reactive site for polymerization reactions.[17]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative, field-proven methodology for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Objective: To synthesize a 3-aryl-2-methoxythiophene derivative.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv., 5 mol%)

-

Anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.)[8]

-

1,4-Dioxane or Toluene

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Oven-dried Schlenk flask or round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

-

Solvent Addition: Add the solvent system, typically a mixture like 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total). The addition of water is often crucial for the transmetalation step.[9]

-

Reaction Execution: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete (typically after 4-18 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[8]

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

Safety and Handling

This compound and its precursors/reagents require careful handling in a laboratory setting.

-

Hazard Identification: This compound may cause skin, eye, and respiratory irritation.[3][18] It is harmful if swallowed or inhaled.[18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[19]

-

Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[19][20] Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Always consult the latest Safety Data Sheet (SDS) before handling any chemical. [20]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined reactivity profile. Its strategic importance lies in the orthogonal reactivity of its substituents, enabling precise molecular construction. For professionals in drug development and materials science, a thorough understanding of its properties and reaction mechanisms is crucial for leveraging its full potential in creating novel, functional molecules that can address challenges in medicine and technology.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 57681-56-8 | HCA68156 [biosynth.com]

- 4. 3-Bromothiophene - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. 3-Methoxythiophene synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. cognizancejournal.com [cognizancejournal.com]

- 14. eprajournals.com [eprajournals.com]

- 15. jocpr.com [jocpr.com]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. merckmillipore.com [merckmillipore.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. fishersci.com [fishersci.com]

Spectroscopic data (NMR, IR, Mass Spec) of 3-Bromo-2-methoxythiophene

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-2-methoxythiophene

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (CAS No: 57681-56-8). Designed for researchers, chemists, and drug development professionals, this document synthesizes predictive data with established spectroscopic principles to offer a detailed characterization profile. We will delve into the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy data. Each section includes an in-depth interpretation of the expected spectral features, causality behind the chemical shifts and fragmentation patterns, and validated, step-by-step protocols for data acquisition. The objective is to provide a robust analytical framework for the identification and quality assessment of this important heterocyclic building block.

Introduction and Molecular Structure

This compound is a substituted five-membered aromatic heterocycle. Its structure incorporates a thiophene ring, a bromine atom at the 3-position, and a methoxy group at the 2-position. This substitution pattern imparts specific electronic and steric properties that are crucial for its reactivity in organic synthesis. Accurate spectroscopic characterization is paramount for verifying its identity, purity, and for downstream applications in materials science and medicinal chemistry.

Key Molecular Properties:

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is one of the most powerful tools for confirming the substitution pattern of the thiophene ring. For this compound, we expect to see signals corresponding to the two aromatic protons and the three protons of the methoxy group.

Predicted Spectrum and Interpretation

The electron-donating methoxy group (-OCH₃) at C2 will shield adjacent protons, while the electron-withdrawing bromine atom at C3 will have a deshielding effect. The thiophene ring protons at positions 4 and 5 are coupled to each other, resulting in a doublet for each.

-

H5 Proton: This proton is adjacent to the sulfur atom and coupled to H4. It is expected to appear further downfield.

-

H4 Proton: This proton is coupled to H5.

-

-OCH₃ Protons: The three protons of the methoxy group are chemically equivalent and not coupled to any other protons, thus appearing as a sharp singlet.

Based on data from analogous compounds like 2-bromothiophene and 3-methoxythiophene, we can predict the approximate chemical shifts.

| Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz) | ||||

| Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 | ~ 7.15 | Doublet (d) | ~ 6.0 | 1H |

| H4 | ~ 6.80 | Doublet (d) | ~ 6.0 | 1H |

| -OCH₃ | ~ 3.90 | Singlet (s) | N/A | 3H |

Experimental Protocol: ¹H NMR Acquisition

Caption: Workflow for ¹H NMR data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the CDCl₃ and properly shimmed to achieve optimal magnetic field homogeneity.[2]

-

Data Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 90° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Co-add 16 scans to achieve a good signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, five distinct carbon signals are expected.

Predicted Spectrum and Interpretation

Substituent effects are highly predictable in ¹³C NMR. The carbon atom directly attached to the electronegative oxygen (C2) will be significantly deshielded (shifted downfield). The carbon attached to bromine (C3) will be shielded relative to an unsubstituted carbon due to the "heavy atom effect," but its exact position can vary.

-

C2 Carbon: Attached to the methoxy group, expected to be the most downfield of the ring carbons.

-

C5 Carbon: The β-carbon to the methoxy group and adjacent to sulfur.

-

C4 Carbon: The γ-carbon to the methoxy group.

-

C3 Carbon: Directly attached to the bromine atom.

-

-OCH₃ Carbon: The aliphatic carbon of the methoxy group, appearing in the typical upfield region for sp³ carbons.

| Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz) | |

| Carbon | Predicted Shift (δ, ppm) |

| C2 | ~ 160 |

| C5 | ~ 128 |

| C4 | ~ 112 |

| C3 | ~ 105 |

| -OCH₃ | ~ 60 |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Utilize a 100 MHz (or corresponding field strength) NMR spectrometer with the sample from the previous step.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width is required compared to ¹H NMR. A relaxation delay of 2-5 seconds is standard. A significantly larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

-

Processing: Apply a Fourier transform with an exponential line broadening factor of 1-2 Hz. Phase the spectrum and reference it to the central peak of the CDCl₃ solvent signal at 77.16 ppm.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. For brominated compounds, MS provides a highly characteristic isotopic pattern.

Predicted Spectrum and Interpretation

The most telling feature in the mass spectrum of this compound will be the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance (50.7% and 49.3%, respectively).[3] This results in a pair of molecular ion peaks of almost equal intensity, separated by 2 m/z units.

-

Molecular Ion (M⁺): A characteristic pair of peaks at m/z 192 (for C₅H₅⁷⁹BrOS) and m/z 194 (for C₅H₅⁸¹BrOS). This M/M+2 pattern is a definitive signature for a molecule containing one bromine atom.[4][5]

-

Key Fragments: Fragmentation provides structural clues. Expected losses include:

-

[M - CH₃]⁺: Loss of a methyl radical (15 Da) from the methoxy group, leading to peaks at m/z 177/179.

-

[M - Br]⁺: Loss of a bromine radical (79/81 Da), resulting in a strong peak at m/z 113. This fragment corresponds to the 2-methoxythiophenyl cation.

-

[M - CO - CH₃]⁺: A sequential loss of carbon monoxide (28 Da) and a methyl radical, leading to a fragment around m/z 149/151.

-

| Predicted MS Fragmentation Data (Electron Ionization) | ||

| m/z (relative intensity) | Proposed Fragment | Notes |

| 192/194 (~1:1) | [C₅H₅BrOS]⁺ | Molecular ion peak (M⁺) |

| 177/179 (~1:1) | [C₄H₂BrOS]⁺ | Loss of ·CH₃ |

| 113 | [C₅H₅OS]⁺ | Loss of ·Br |

| 83 | [C₄H₃S]⁺ | Thienyl cation from further fragmentation |

Visualization: Fragmentation Pathway

Caption: Primary fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) via direct infusion or through a GC/LC inlet into the mass spectrometer.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns.

-

Analysis: Scan a mass range from m/z 40 to 300 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Interpretation: Analyze the resulting spectrum, identifying the molecular ion pair (M/M+2) and major fragment ions. Compare the observed isotopic distribution with the theoretical pattern for a C₅H₅BrOS species.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted Spectrum and Interpretation

The IR spectrum will show characteristic absorptions for the aromatic thiophene ring, the C-O ether linkage of the methoxy group, and the C-Br bond.

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations will produce one or more sharp bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: A strong, characteristic absorption for the aryl-alkyl ether linkage is expected in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.[6]

-

C-Br Stretching: The C-Br bond vibration is expected to appear in the fingerprint region, typically between 600-500 cm⁻¹.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H Stretch |

| 2980 - 2850 | Aliphatic C-H Stretch (-CH₃) |

| 1580 - 1450 | Aromatic C=C Ring Stretch |

| ~1250 | Asymmetric C-O-C Stretch (Ether) |

| ~1040 | Symmetric C-O-C Stretch (Ether) |

| 600 - 500 | C-Br Stretch |

Experimental Protocol: IR Spectrum Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) of the FTIR spectrometer is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of liquid this compound (or a small amount of solid) directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after the measurement is complete.

Conclusion

The spectroscopic profile of this compound is highly characteristic and can be confidently established through a combination of NMR, MS, and IR techniques. Key identifying features include the AX doublet system in the ¹H NMR, the distinctive M/M+2 molecular ion pair at m/z 192/194 in the mass spectrum, and the strong C-O ether stretches in the IR spectrum. The predictive data and protocols outlined in this guide provide a validated framework for the unambiguous identification and quality control of this versatile chemical intermediate.

References

- 1. This compound | 57681-56-8 | HCA68156 [biosynth.com]

- 2. rsc.org [rsc.org]

- 3. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. m.youtube.com [m.youtube.com]

- 5. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 2-Methoxythiophene [webbook.nist.gov]

An In-depth Technical Guide to 3-Bromo-2-methoxythiophene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: 3-Bromo-2-methoxythiophene is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom at the 3-position and a methoxy group at the 2-position of the thiophene ring, offers a versatile platform for the synthesis of complex molecular architectures. The differential reactivity of the C-Br bond and the influence of the electron-donating methoxy group make this compound a valuable intermediate for the construction of novel pharmaceuticals and organic electronic materials. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on practical, field-proven insights.

Core Chemical Identifiers and Properties

A foundational understanding of a chemical entity begins with its fundamental identifiers and physical characteristics. These data are crucial for laboratory safety, reaction planning, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 57681-56-8 | [1] |

| Molecular Formula | C₅H₅BrOS | [1] |

| Molecular Weight | 193.06 g/mol | [1] |

| Predicted Boiling Point | 173-179 °C | [2] |

| Predicted Density | 1.589 g/cm³ | [2] |

| Solubility | Soluble in common organic solvents such as chloroform, benzene, ether, and tetrahydrofuran. Insoluble in water. | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

Synthesis of this compound

The regioselective synthesis of this compound is critical for its utility. Direct bromination of 2-methoxythiophene is the most common and efficient method. The electron-donating methoxy group at the 2-position directs the electrophilic substitution to the adjacent 5-position and the 3-position. By carefully controlling the reaction conditions, selective bromination at the 3-position can be achieved.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for the bromination of 2-methoxythiophene.

Detailed Experimental Protocol: Bromination of 2-Methoxythiophene

This protocol is based on established methods for the bromination of activated thiophene rings.[4]

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxythiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) (1.0 equivalent) portion-wise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 5°C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless to light yellow liquid.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the C-Br bond, which readily participates in various cross-coupling reactions. The methoxy group, being electron-donating, influences the electronic properties of the thiophene ring and can modulate the reactivity of the final products.

Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of C-C bonds. These reactions are fundamental in the synthesis of biaryl and vinyl-substituted thiophenes, which are common motifs in pharmaceuticals and organic electronic materials.[3]

The Suzuki-Miyaura coupling involves the reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Exemplary Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equivalent), the aryl or vinyl boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate or cesium carbonate (2.0-3.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction: Heat the mixture under an inert atmosphere at 80-110°C for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, perform a standard aqueous work-up, extract with an organic solvent, and purify the product by column chromatography.

Applications in Drug Discovery and Materials Science

Thiophene derivatives are prevalent in a wide range of biologically active compounds and functional materials.[5] The structural motif of this compound serves as a valuable scaffold for the development of:

-

Pharmaceuticals: The thiophene nucleus is a bioisostere of the benzene ring and is found in numerous approved drugs. The ability to functionalize the 3-position of 2-methoxythiophene allows for the synthesis of diverse libraries of compounds for screening against various biological targets. The methoxy group can also influence the metabolic stability and pharmacokinetic properties of the final drug candidates.

-

Organic Electronics: Polythiophenes and oligothiophenes are extensively studied for their semiconducting properties. The introduction of a methoxy group can tune the electronic energy levels (HOMO/LUMO) of the resulting materials, impacting their performance in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[4] this compound is a key monomer for the synthesis of well-defined, regioregular polymers with tailored optoelectronic properties.

Safety and Handling

As with any brominated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on the safety data for the closely related 3-bromothiophene, it is expected to be flammable and toxic if swallowed, inhaled, or in contact with skin. It is also likely to cause skin and eye irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound is a versatile and valuable building block for synthetic chemists. Its well-defined structure and predictable reactivity in cross-coupling reactions make it an ideal starting material for the synthesis of a wide array of complex molecules. The insights and protocols provided in this guide are intended to empower researchers in their endeavors to develop novel pharmaceuticals and advanced materials.

References

- 1. This compound | 57681-56-8 | HCA68156 [biosynth.com]

- 2. 3-bromo-2-methylthiophene | 30319-05-2 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. jocpr.com [jocpr.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 3-Bromo-2-methoxythiophene

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Bromo-2-methoxythiophene is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay of the bromo and methoxy substituents on the thiophene ring, offer a gateway to a diverse array of complex molecular architectures. This guide provides a comprehensive exploration of the reactivity and stability of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors. By understanding the causal relationships behind its chemical behavior, scientists can unlock the full potential of this valuable synthetic intermediate.

Molecular Properties and Electronic Considerations

This compound, with the chemical formula C₅H₅BrOS, possesses a molecular weight of 193.06 g/mol .[1] The thiophene ring is an electron-rich aromatic system. The substituents at the 2 and 3 positions significantly influence its reactivity. The methoxy group (-OCH₃) at the 2-position is a strong electron-donating group, which increases the electron density of the thiophene ring, making it more susceptible to electrophilic attack.[2] Conversely, the bromine atom at the 3-position is an electron-withdrawing group and a good leaving group in various cross-coupling and nucleophilic substitution reactions.

The interplay of these two substituents dictates the regioselectivity of its reactions. The electron-donating methoxy group primarily directs electrophilic substitution to the 5-position, which is para to it. The bromine atom at the 3-position serves as a handle for metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Chemical Reactivity and Synthetic Utility

This compound is a versatile substrate for a range of organic transformations, enabling the introduction of diverse functionalities onto the thiophene core.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This compound readily participates in these reactions, coupling with a variety of boronic acids and their derivatives. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.

Conceptual Workflow for Suzuki-Miyaura Coupling:

Figure 1: A generalized workflow for the Suzuki-Miyaura coupling of this compound.

Detailed Protocol for a Typical Suzuki-Miyaura Coupling:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2.0 eq.) or K₂CO₃ (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90% | [3] |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 18 | >90% | N/A |

Table 1: Representative conditions for the Suzuki-Miyaura coupling of bromothiophenes. While specific data for this compound is not always available, these conditions for similar substrates provide a strong starting point.[3]

Grignard Reagent Formation and Subsequent Reactions

The bromine atom of this compound can undergo metal-halogen exchange to form a Grignard reagent. This powerful nucleophile can then be reacted with a variety of electrophiles to introduce new functional groups at the 3-position. The formation of the Grignard reagent is typically achieved by reacting this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether. The reaction can be initiated with a small crystal of iodine or 1,2-dibromoethane.

Conceptual Pathway for Grignard Reaction:

Figure 2: Formation and subsequent reaction of the Grignard reagent from this compound.

Detailed Protocol for Grignard Reagent Formation and Quenching:

-

Activation of Magnesium: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 eq.). Add a small crystal of iodine and gently heat to activate the magnesium.

-

Grignard Formation: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the activated magnesium. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Electrophilic Quench: Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the reaction mixture to 0 °C. Add the desired electrophile (e.g., an aldehyde, ketone, or carbon dioxide) dropwise.

-

Workup: After the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate.

-

Purification: Purify the product by column chromatography or distillation.

Lithiation and Functionalization

Lithium-halogen exchange provides an alternative route to a highly reactive organometallic intermediate. This is typically achieved by treating this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C) in an anhydrous solvent like THF.[4] The resulting 3-lithio-2-methoxythiophene is a potent nucleophile that reacts with a wide range of electrophiles.[4]

Detailed Protocol for Lithiation and Electrophilic Quench:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq.) dropwise. Stir the mixture at -78 °C for 30-60 minutes.

-

Electrophilic Quench: Add the desired electrophile (1.2 eq.) dropwise at -78 °C. Allow the reaction to stir at this temperature for 1 hour before gradually warming to room temperature.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

Purification: Purify the crude product by column chromatography.

| Lithiating Agent | Solvent | Temperature (°C) | Electrophile | Product | Reference |

| n-BuLi | THF | -78 | DMF | 2-Methoxythiophene-3-carbaldehyde | [4] |

| t-BuLi | THF | -78 | CO₂ then H₃O⁺ | 2-Methoxythiophene-3-carboxylic acid | [4] |

Table 2: Conditions for the lithiation and subsequent functionalization of bromothiophenes.[4]

Stability and Decomposition Pathways

The stability of this compound is a critical consideration for its storage and handling. While generally stable under standard laboratory conditions, substituted thiophenes can be susceptible to degradation under certain conditions.

Thermal Stability

Substituted thiophenes generally exhibit good thermal stability.[5] However, prolonged heating at high temperatures, especially in the presence of acids, bases, or metal catalysts, can lead to decomposition. The specific decomposition temperature of this compound is not widely reported, but related substituted thiophenes have shown decomposition temperatures above 250 °C.

Chemical Stability and Potential Decomposition

-

Acidic Conditions: Strong acidic conditions can lead to the protonation of the thiophene ring, which may initiate polymerization or other decomposition pathways. The methoxy group may also be susceptible to cleavage under harsh acidic conditions.

-

Strongly Basic Conditions: While generally stable to bases, very strong bases at elevated temperatures could potentially promote elimination reactions or other unforeseen transformations.

-

Light Sensitivity: Some substituted thiophenes can be sensitive to light, leading to gradual decomposition over time. It is advisable to store this compound in an amber bottle and in a cool, dark place.

-

Oxidative Degradation: Strong oxidizing agents can oxidize the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones, which can alter the compound's reactivity and properties.

One study on the spontaneous combustion of 2-bromo-3-methoxythiophene suggests that it can undergo dimerization and oligomerization, with calculations indicating that the carbon-bromine bond can add across a double bond of a neighboring molecule.[6][7] This highlights a potential instability, particularly for the isomeric 2-bromo-3-methoxythiophene, which may have implications for the handling and storage of this compound, although its reactivity in this regard is not explicitly detailed.

Conclusion

This compound stands as a valuable and versatile building block in the synthetic chemist's toolkit. Its reactivity is well-defined, with the bromine atom serving as a reliable handle for a multitude of transformations including palladium-catalyzed cross-couplings and the formation of organometallic reagents. The methoxy group, in turn, modulates the electronic properties of the thiophene ring, influencing the regioselectivity of further functionalization. A thorough understanding of its reactivity and stability, as outlined in this guide, is paramount for its effective utilization in the synthesis of novel compounds for pharmaceutical and material science applications. By employing the robust protocols and considering the stability profile presented, researchers can confidently and efficiently incorporate this important heterocyclic motif into their target molecules.

References

The Rise of Substituted Thiophenes: A Technical Guide to their Discovery, Synthesis, and Application in Materials Science

Abstract

Thiophene, a sulfur-containing aromatic heterocycle, has journeyed from a curious impurity in coal tar to a cornerstone of modern materials science. The strategic substitution of the thiophene ring has unlocked a vast landscape of functional materials, most notably conducting polymers, which have revolutionized the field of organic electronics. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for substituted thiophenes. It details key experimental protocols, presents quantitative data for comparative analysis, and illustrates the critical structure-property relationships that govern the performance of these materials. This guide is intended for researchers, scientists, and drug development professionals engaged in the innovation of novel therapeutics and functional materials based on the versatile thiophene scaffold.

A Historical Overview: From Coal Tar to Conducting Polymers

The story of thiophene began in 1882 when Victor Meyer discovered it as an impurity in benzene derived from coal tar. Meyer observed that the formation of a blue dye, indophenin, when mixing crude benzene with sulfuric acid and isatin, was not a reaction of benzene itself but of this newly identified sulfur-containing compound.[1] This discovery opened the door to the exploration of a new class of heterocyclic compounds.

Early synthetic work focused on creating the thiophene ring itself. Several classical methods were developed that remain relevant today for synthesizing substituted thiophenes:

-

Paal-Knorr Thiophene Synthesis (1884): This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[2][3][4] The substitution pattern on the resulting thiophene is directly determined by the substituents on the starting dicarbonyl compound.[3]

-

Volhard–Erdmann Cyclization: This method, developed in the late 19th century, provides another route to synthesize thiophenes.[1][4]

-

Gewald Aminothiophene Synthesis (1960s): This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to produce polysubstituted 2-aminothiophenes.[2]

The true potential of thiophenes in materials science began to be realized with the advent of conducting polymers. While polythiophene itself is an insoluble and difficult-to-process material, the introduction of substituents onto the thiophene ring dramatically improves its properties.[1][5] The development of soluble and processable poly(alkylthiophene)s in 1985 was a significant milestone.[6] This led to a surge in research into thiophene-based materials for electronic applications. The 2000 Nobel Prize in Chemistry, awarded to Alan J. Heeger, Alan MacDiarmid, and Hideki Shirakawa for the discovery and development of conductive polymers, further underscored the importance of this field.[5]

The Pivotal Role of Substitution: Tailoring Properties for Advanced Applications

The ability to introduce a wide variety of substituents at different positions on the thiophene ring is the key to unlocking its potential in materials science. Substitution profoundly influences the electronic, optical, and morphological properties of both the monomer and the resulting polymer.

Enhancing Solubility and Processability

One of the most significant contributions of substitution is the enhancement of solubility. The parent polythiophene is intractable, limiting its application. The attachment of flexible alkyl chains at the 3-position of the thiophene ring disrupts the strong interchain interactions, making the resulting poly(3-alkylthiophene)s (P3ATs) soluble in common organic solvents.[5][7] This allows for solution-based processing techniques like spin-coating and printing, which are crucial for fabricating large-area electronic devices. The length and branching of the alkyl chain can be tuned to optimize solubility and film morphology.[7][8]

Tuning Electronic Properties

Substituents can be used to precisely tune the electronic properties of thiophene-based materials, such as their conductivity and energy levels (HOMO and LUMO). Electron-donating groups, like alkoxy substituents, can increase the electron density of the polymer backbone, leading to higher conductivity.[7] Conversely, electron-withdrawing groups can be used to lower the energy levels, which is beneficial for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[9]

The regioregularity of substitution is also critical. Head-to-tail (HT) coupling of 3-substituted thiophenes leads to a more planar polymer backbone, which enhances π-orbital overlap and charge carrier mobility.[10]

The Rise of PEDOT: A Star Substituted Thiophene

A prime example of the power of substitution is 3,4-ethylenedioxythiophene (EDOT). The resulting polymer, poly(3,4-ethylenedioxythiophene) (PEDOT), exhibits a unique combination of properties that have made it one of the most successful conducting polymers:

-

High Electrical Conductivity: PEDOT is one of the most conductive polymers known.[2]

-

Optical Transparency: In its doped state, PEDOT films are highly transparent in the visible spectrum.[2]

-

Excellent Stability: PEDOT shows remarkable environmental and electrochemical stability.

These properties have led to the widespread use of PEDOT, often in combination with a polyelectrolyte like polystyrene sulfonate (PEDOT:PSS), in a variety of applications, including transparent electrodes, antistatic coatings, and in bioelectronics.[11][12]

Key Synthetic Methodologies for Substituted Thiophenes and Polythiophenes

The synthesis of well-defined substituted thiophenes and their corresponding polymers is crucial for achieving high-performance materials. Modern synthetic chemistry offers a range of powerful tools for this purpose.

Synthesis of Substituted Thiophene Monomers

While classical methods are still employed, modern cross-coupling reactions have become indispensable for synthesizing a diverse range of substituted thiophenes.

This protocol describes a general procedure for the synthesis of an aryl-substituted thiophene.

-

Materials:

-

Bromothiophene derivative (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

-

Procedure:

-

To a round-bottom flask, add the bromothiophene, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

Polymerization of Substituted Thiophenes

Several methods are used to polymerize substituted thiophenes, each with its own advantages and disadvantages.

This is a straightforward and widely used method for synthesizing polythiophenes.

This protocol describes the synthesis of a poly(3-alkylthiophene).[5][10]

-

Materials:

-

3-Alkylthiophene monomer

-

Anhydrous Ferric Chloride (FeCl₃) (typically 4 eq)

-

Anhydrous Chloroform (or other suitable solvent)

-

-

Procedure:

-

Dissolve the 3-alkylthiophene monomer in anhydrous chloroform under an inert atmosphere.

-

Slowly add anhydrous FeCl₃ to the solution while stirring vigorously. The reaction is often exothermic.

-

Continue stirring at room temperature for a specified time (e.g., 2-24 hours). The polymer will precipitate as a dark solid.

-

Quench the reaction by pouring the mixture into methanol.

-

Filter the polymer and wash it extensively with methanol, then with a dedoping agent like ammonia or hydrazine solution, followed by water, and finally with methanol again.

-

Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove residual catalyst and oligomers.

-

Dry the purified polymer under vacuum.

-

Cross-coupling reactions provide greater control over the polymer structure, leading to well-defined materials with high regioregularity.

-

Kumada Cross-Coupling: This was one of the first methods used for the synthesis of poly(3-alkylthiophene)s and involves the polymerization of a dihalo-thiophene monomer using a Grignard reagent and a nickel catalyst.[10][11]

-

Stille Cross-Coupling: This method involves the reaction of a distannyl-thiophene with a dihalo-thiophene in the presence of a palladium catalyst.

-

Suzuki Cross-Coupling: This versatile method uses a dibromo-thiophene and a thiophene-diboronic acid or ester with a palladium catalyst and a base.[11]

Caption: Key polymerization routes for substituted thiophenes.

Structure-Property Relationships: A Quantitative Perspective

The performance of thiophene-based materials in electronic devices is critically dependent on their molecular structure. Understanding these relationships is essential for designing new materials with improved properties.[13][14]

| Property | Structural Feature | Effect |

| Solubility | Long, branched alkyl side chains | Increases solubility in organic solvents.[7] |

| Conductivity | High regioregularity (Head-to-Tail coupling) | Enhances planarity and π-stacking, leading to higher charge carrier mobility.[10] |

| Electron-donating substituents (e.g., alkoxy) | Increases electron density on the backbone, improving conductivity.[7] | |

| Optical Properties | Extended π-conjugation (e.g., in oligothiophenes) | Red-shifts the absorption and emission spectra.[15] |

| Steric hindrance between substituents | Can cause twisting of the polymer backbone, leading to a blue-shift in absorption.[7] | |

| Solid-State Packing | Intermolecular interactions (π-π stacking) | Influences charge transport between polymer chains.[14] |

| Polymorphism | Different crystal packing can lead to different optical and electronic properties.[9] |

Applications in Materials Science: Powering the Future of Electronics

Substituted thiophenes are at the heart of many cutting-edge technologies in organic electronics.[16][17][18]

-

Organic Light-Emitting Diodes (OLEDs): Thiophene-based polymers can be used as the emissive layer or as charge-transport layers in OLEDs, contributing to their efficiency and color purity.[14][18]

-

Organic Photovoltaics (OPVs): Thiophene-based polymers are widely used as the electron-donor material in bulk heterojunction solar cells due to their strong light absorption in the visible spectrum and good charge transport properties.[14][16][18]

-

Organic Field-Effect Transistors (OFETs): The high charge carrier mobility of some polythiophenes makes them excellent candidates for the active semiconductor layer in OFETs, which are key components of flexible displays and sensors.[14][16]

-

Bioelectronics: The biocompatibility and ionic conductivity of materials like PEDOT:PSS have enabled their use in a variety of bioelectronic applications, including biosensors, neural interfaces, and electronic scaffolds for tissue engineering.[12]

Caption: Diverse applications of substituted thiophene-based materials.

Future Outlook

The field of substituted thiophenes continues to evolve, with ongoing research focused on several key areas:

-

Development of new monomers and polymers: The design and synthesis of novel thiophene derivatives with tailored properties will continue to drive innovation.

-

Improving device performance and stability: Enhancing the efficiency, lifetime, and stability of organic electronic devices remains a major goal.

-

Sustainable and scalable synthesis: The development of more environmentally friendly and cost-effective synthetic methods is crucial for the commercialization of these technologies.

-

Expansion into new application areas: The unique properties of thiophene-based materials are being explored for a growing range of applications, including thermoelectrics, energy storage, and smart textiles.

The journey of substituted thiophenes from a laboratory curiosity to a class of high-performance materials is a testament to the power of synthetic chemistry to address fundamental challenges in materials science. As our understanding of structure-property relationships deepens and our synthetic capabilities expand, the future for thiophene-based materials looks brighter than ever.

References

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. rroij.com [rroij.com]

- 5. Polythiophene - Wikipedia [en.wikipedia.org]

- 6. scilit.com [scilit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Systematic investigation of the structure–property relationship of substituted p-alkoxy-azothiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.cmu.edu [chem.cmu.edu]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. juniperpublishers.com [juniperpublishers.com]

- 18. nbinno.com [nbinno.com]

A Theoretical Investigation into the Electronic Properties of 3-Bromo-2-methoxythiophene: A Guide for Researchers

This technical guide provides a comprehensive theoretical framework for understanding the electronic properties of 3-bromo-2-methoxythiophene. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the computational analysis of substituted thiophenes. This document establishes a self-validating system for theoretical protocols and offers insights into the causal relationships behind experimental and computational choices.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are a cornerstone in the development of advanced organic materials and pharmaceuticals.[1] Their aromatic nature, coupled with the electron-rich sulfur heteroatom, imparts unique electronic characteristics that can be finely tuned through substitution.[2] The introduction of functional groups, such as halogens and alkoxy moieties, significantly alters the electronic landscape of the thiophene ring, influencing properties like charge transport, light absorption, and intermolecular interactions.[1][3] this compound, with its specific substitution pattern, presents an intriguing case for theoretical exploration, with potential applications in organic electronics and as a synthetic intermediate in medicinal chemistry.[4][5]

Molecular Structure and Synthetic Considerations

The molecular structure of this compound features a five-membered thiophene ring with a bromine atom at the 3-position and a methoxy group at the 2-position. The synthesis of such a molecule can be approached through various organic chemistry methodologies. For instance, a plausible synthetic route could involve the bromination of 2-methoxythiophene or the methoxylation of a dibrominated thiophene precursor. The choice of synthetic pathway will have implications for yield, purity, and scalability.

Caption: Molecular structure of this compound.

Theoretical Framework for Electronic Property Elucidation

A robust theoretical investigation of this compound's electronic properties can be achieved through quantum chemical calculations, primarily employing Density Functional Theory (DFT).[6] DFT offers a favorable balance between computational cost and accuracy for systems of this size.

Computational Protocol: A Step-by-Step Approach

A reliable computational workflow is essential for obtaining meaningful and reproducible results. The following protocol outlines a self-validating system for the theoretical analysis of this compound.

Caption: Workflow for the computational analysis of this compound.

Step 1: Geometry Optimization. The initial step involves finding the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization using a suitable DFT functional, such as B3LYP, and a basis set like 6-311++G(d,p).[7]

Step 2: Vibrational Frequency Analysis. To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.[7]

Step 3: Electronic Property Calculations. With the optimized geometry, a series of calculations are performed to elucidate the electronic properties. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.[8] The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of chemical stability and the energy required for electronic excitation.[9]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule.[10] It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for predicting intermolecular interactions and reactivity.[11][12]

-

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index can be calculated from the HOMO and LUMO energies.[6] These descriptors provide quantitative measures of the molecule's reactivity.[13]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge transfer interactions and hyperconjugative effects.

Predicted Electronic Properties and Their Implications

Based on the established effects of bromo and methoxy substituents on the thiophene ring, we can predict the following electronic properties for this compound.

| Property | Predicted Value/Characteristic | Implication |

| HOMO Energy | Relatively high | The methoxy group is electron-donating, which will raise the HOMO energy, making the molecule a better electron donor. |

| LUMO Energy | Moderately low | The bromine atom is electron-withdrawing, which will lower the LUMO energy, making the molecule a better electron acceptor. |

| HOMO-LUMO Gap | Relatively small | The combined effect of the donor and acceptor groups is expected to reduce the HOMO-LUMO gap, leading to potential applications in organic electronics where smaller band gaps are desirable.[14] |

| Dipole Moment | Significant | The electronegativity differences between the substituents and the thiophene ring will result in a notable molecular dipole moment, influencing its solubility and intermolecular interactions. |

| MEP Negative Region | Localized on the sulfur and oxygen atoms | These regions are susceptible to electrophilic attack.[10] |

| MEP Positive Region | Associated with the hydrogen atoms and potentially a "sigma-hole" on the bromine atom | These areas are prone to nucleophilic attack. The positive region on the bromine atom (σ-hole) can lead to halogen bonding.[11][15] |

Applications in Drug Development and Materials Science

The theoretical understanding of this compound's electronic properties opens avenues for its application in various fields:

-

Drug Development: The MEP and reactivity descriptors can guide the design of new drug candidates by predicting how the molecule might interact with biological targets.[5] The molecule could serve as a scaffold for the synthesis of more complex bioactive compounds.

-

Organic Electronics: The predicted small HOMO-LUMO gap and charge distribution make this compound a promising building block for organic semiconductors.[16] It could be used in the synthesis of conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[17]

Conclusion

This technical guide has outlined a comprehensive theoretical approach for investigating the electronic properties of this compound. By employing DFT calculations within a structured and self-validating protocol, researchers can gain deep insights into the molecule's electronic structure, reactivity, and potential applications. The interplay of the electron-donating methoxy group and the electron-withdrawing bromine atom is predicted to result in a molecule with a tunable electronic profile, making it a valuable target for further experimental and theoretical exploration in the fields of medicinal chemistry and materials science.

References

- 1. Thiophene derivatives - Georganics [georganics.sk]

- 2. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy 3-Bromo-2-(2-methoxy-ethyl)-thiophene (EVT-8477142) [evitachem.com]

- 5. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. jchps.com [jchps.com]

- 9. HOMO inversion as a strategy for improving the light-absorption properties of Fe( ii ) chromophores - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02926H [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. The role of molecular electrostatic potentials in the formation of a halogen bond in furan⋅⋅⋅XY and thiophene⋅⋅⋅XY complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 3-Bromo-2-methoxythiophene for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Substituted Thiophene Building Block

3-Bromo-2-methoxythiophene is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a thiophene core functionalized with a bromine atom at the 3-position and a methoxy group at the 2-position, offers a unique combination of reactivity and electronic properties. This makes it a valuable intermediate for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and organic electronic materials. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the strategic formation of carbon-carbon and carbon-heteroatom bonds. The adjacent methoxy group, an electron-donating substituent, modulates the electronic character of the thiophene ring, influencing its reactivity and the properties of the resulting derivatives. This guide provides an in-depth overview of the commercial availability, synthesis, spectroscopic characterization, reactivity, and applications of this compound.

Commercial Availability and Sourcing

This compound is readily available from a number of reputable chemical suppliers. Researchers can procure this reagent in various quantities, typically with purities of 95% or higher. When sourcing this compound, it is crucial to obtain a certificate of analysis to confirm its identity and purity, as impurities can adversely affect the outcome of sensitive synthetic transformations.

| Supplier | Product Number | Purity | CAS Number |

| Biosynth | HCA68156 | ≥95% | 57681-56-8 |

| Fluorochem | F860786 | 95% | 57681-56-8 |

| Aaron Chemicals | AR00ER04 | Inquire | 57681-56-8 |

Synthesis of this compound: A Strategic Approach

The direct bromination of 2-methoxythiophene is a common strategy for the synthesis of this compound. The methoxy group at the 2-position is an ortho-, para-director in electrophilic aromatic substitution. However, due to the high reactivity of the thiophene ring, the reaction conditions must be carefully controlled to favor mono-bromination at the adjacent 3-position and avoid over-bromination. A common brominating agent for this transformation is N-bromosuccinimide (NBS), which provides a mild and selective source of electrophilic bromine.

Experimental Protocol: Synthesis via Bromination of 2-Methoxythiophene

This protocol is based on established methods for the bromination of activated thiophene derivatives[1].

Materials:

-

2-Methoxythiophene

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a solution of 2-methoxythiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

-

In a separate flask, dissolve N-bromosuccinimide (1.05 equivalents) in anhydrous THF.

-

Slowly add the NBS solution to the cooled 2-methoxythiophene solution via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization: Unveiling the Molecular Structure

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the thiophene ring protons and the methoxy group protons. Based on data for analogous 3-substituted thiophenes, the chemical shifts can be predicted[2]. The two coupled protons on the thiophene ring will appear as doublets. The methoxy group will present as a singlet.

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ ~6.9 ppm (d, 1H): Thiophene proton at the 4-position, coupled to the proton at the 5-position.

-

δ ~7.2 ppm (d, 1H): Thiophene proton at the 5-position, coupled to the proton at the 4-position.

-

δ ~3.9 ppm (s, 3H): Methoxy group protons.

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon bearing the bromine atom will be significantly shielded, while the carbon attached to the oxygen of the methoxy group will be deshielded.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ ~155 ppm: C2 (carbon attached to the methoxy group).

-

δ ~110 ppm: C3 (carbon attached to the bromine atom).

-

δ ~128 ppm: C4.

-

δ ~125 ppm: C5.

-

δ ~60 ppm: Methoxy carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

Expected Characteristic FT-IR Peaks (KBr, cm⁻¹):

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic thiophene ring.

-

~2950-2850 cm⁻¹: C-H stretching of the methyl group.

-

~1550-1450 cm⁻¹: C=C stretching of the thiophene ring.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.

-

~1050 cm⁻¹: Symmetric C-O-C stretching of the methoxy group.

-

~800-600 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity[3]. The fragmentation pattern will likely involve the loss of the methoxy group or the bromine atom.

Expected Fragmentation Pattern:

-

M⁺ and M+2: Molecular ion peaks.

-

[M - CH₃]⁺: Loss of a methyl radical.

-

[M - OCH₃]⁺: Loss of a methoxy radical.

-

[M - Br]⁺: Loss of a bromine radical.

Reactivity and Key Applications in Cross-Coupling Reactions

The C-Br bond at the 3-position of this compound is the primary site of reactivity, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound[4][5]. This compound readily participates in this reaction with a variety of aryl and heteroaryl boronic acids or their esters.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid [6]

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Reaction vial with a stir bar

-

Heating block

Procedure:

-